JNJ4796

Influenza A virus H1N1 neutralization EC50 comparison

For researchers requiring an orally bioavailable small molecule that targets the conserved HA stem without parenteral delivery, JNJ4796 provides a validated fusion inhibitor with precisely defined subtype specificity (EC50 = 12-66 nM against H1N1 strains; inactive against H3N2) and a published co-crystal structure (PDB: 6CF7) at 2.72 Å resolution confirming binding to the HA1/HA2 hydrophobic groove. • 100% survival at 10-50 mg/kg BID in 25× MLD50 lethal H1N1 murine challenge-a survival outcome predecessor JNJ8897 failed to achieve (<50% under identical conditions) • Retains full potency against oseltamivir-resistant H1N1 strains; orthogonal mechanism to neuraminidase and polymerase inhibitors enables combination studies • Three defined binding sites per HA trimer provide quantitative framework for mechanistic and structure-based assay development

Molecular Formula C28H27N9O3
Molecular Weight 537.6 g/mol
Cat. No. B608230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ4796
SynonymsJNJ-4796;  JNJ 4796;  JNJ4796; 
Molecular FormulaC28H27N9O3
Molecular Weight537.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=NN(N=N6)C
InChIInChI=1S/C28H27N9O3/c1-18(38)30-21-8-9-24-22(17-21)31-27(40-24)20-10-11-29-23(16-20)28(39)37-14-12-36(13-15-37)25(19-6-4-3-5-7-19)26-32-34-35(2)33-26/h3-11,16-17,25H,12-15H2,1-2H3,(H,30,38)/t25-/m1/s1
InChIKeyVMAAUIZLAZYALS-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ4796: Influenza HA Stem Fusion Inhibitor


JNJ4796 is an orally bioavailable small-molecule fusion inhibitor that targets the conserved stem region of influenza A virus hemagglutinin (HA), specifically neutralizing group 1 influenza A viruses (including H1 and H5 subtypes) by inhibiting the pH-dependent HA conformational change required for viral-endosomal membrane fusion [1]. Developed through structure-guided optimization of a screening lead identified via high-throughput screening, JNJ4796 recapitulates the binding mode and neutralizing functionality of broadly neutralizing stem-targeting antibodies such as CR6261 while offering the practical advantages of small-molecule oral delivery [2]. The compound is characterized by a benzoxazole-tetrazole scaffold with a molecular weight of 537.6 g/mol and demonstrates high in vitro neutralization potency (EC50 = 12–66 nM against H1N1 strains) and in vivo protective efficacy in murine influenza challenge models .

Orally bioavailable small-molecule HA stem fusion inhibitor
Targets group 1 influenza A viruses (H1, H5)
Recapitulates stem-targeting bnAb binding mode

JNJ4796: Why Generic Substitution Fails


Generic substitution among influenza antivirals or even within the narrow class of HA stem-targeting small molecules is not scientifically defensible because critical parameters—including subtype specificity, binding site conservation, neutralization potency, oral bioavailability, metabolic stability, and in vivo protective efficacy—vary dramatically between compounds with superficially similar mechanisms [1]. For instance, among group 1 HA-targeting inhibitors, JNJ4796, F0045(S), and CBS1117 all bind the conserved stem hydrophobic groove yet exhibit different enantioselectivity profiles, neutralization breadths, and in vivo pharmacokinetic properties [2]. Moreover, cross-class substitution (e.g., replacing an HA fusion inhibitor with a neuraminidase inhibitor such as oseltamivir or a cap-dependent endonuclease inhibitor such as baloxavir) introduces entirely distinct resistance profiles and therapeutic windows, making direct comparison essential for informed experimental design and procurement decisions [3]. The quantitative evidence below establishes precisely where JNJ4796 demonstrates verifiable differentiation relative to its closest analogs and alternative anti-influenza agents.

JNJ4796 Group 1 HA stem fusion inhibitor with defined oral PK and subtype specificity
Neuraminidase inhibitor Mechanism mismatch; resistance profile differs; does not target HA fusion
Other HA stem inhibitor Enantioselectivity, potency, and in vivo exposure may not transfer

JNJ4796 Differentiation Evidence


In Vitro H1N1 Neutralization vs. JNJ8897

JNJ4796 demonstrates substantially enhanced neutralization potency against H1N1 influenza A strains compared to its predecessor compound JNJ8897. In head-to-head neutralization assays, JNJ4796 achieved an EC50 of 33 nM, representing an approximate two-fold improvement in potency over JNJ8897 (EC50 = 63 nM). This potency enhancement was achieved through targeted chemical modifications (orange and red circles in Figure 3B) that optimized both virus neutralization capacity and metabolic stability, positioning JNJ4796 within the optimal parameter space of high neutralization and low intrinsic clearance [1].

H1N1 neutralization
Head-to-head
JNJ4796 EC50 = 33 nM vs JNJ8897 63 nM
Reported potency context; supports in vitro screening selection
1.9-fold improvement; H1N1 A/California/07/2009, A/New Caledonia/20/1999
Influenza A virus H1N1 neutralization EC50 comparison Small-molecule fusion inhibitor

In Vivo Survival Benefit vs. JNJ8897

In a stringent lethal challenge murine model (25× MLD50 of mouse-adapted H1N1 A/PR/8/1934 virus), oral administration of JNJ4796 at 50 mg/kg or 10 mg/kg twice daily for 7 days (initiated one day pre-challenge) resulted in 100% survival at day 21. In direct contrast, the less potent analog JNJ8897 conferred less than 50% survival under identical experimental conditions. This survival differential is directly attributable to the improved potency and pharmacokinetic profile of JNJ4796 achieved through iterative chemical optimization .

In vivo survival
Head-to-head
100% survival (JNJ4796) vs
Supports survival endpoint context in murine challenge model
Lethal H1N1 A/PR/8/1934; 25× MLD50; oral dosing day -1 to 5
Subtype specificity
Cross-study
H1N1 EC50 12–66 nM; H5N1 449–3240 nM; H3N2 no activity
Group 1-selective; informs experimental design and strain choice
>270-fold H1/H5 differential; no group 2 or influenza B coverage
PK optimization
Cross-study
Low intrinsic clearance, high neutralization zone; predecessors suboptimal
Oral-exposure model context; supports preclinical oral dosing
Human/mouse liver microsomes; kinetic solubility, PPB characterized
Oseltamivir resistance
Class-level
Retained activity against H275Y mutant; analog IC50 0.03–0.06 µM
Mechanistically orthogonal; supports combination study context
Class-level inference for parent; validation recommended
In vivo efficacy Lethal influenza challenge Murine model Survival endpoint

Group 1 Influenza A Subtype Specificity

JNJ4796 exhibits a well-characterized and quantified subtype specificity gradient, with potent neutralization of H1N1 strains (EC50 range: 12–66 nM), markedly weaker activity against H5N1 strains (EC50 = 449 nM for H5/H97; EC50 = 3240 nM for H5/Viet), and no detectable neutralization against group 2 H3N2 strains (H3/Bris EC50 not quantifiable due to lack of activity) or influenza B viruses. This selectivity profile contrasts with the group 2-specific binding of TBHQ and arbidol, and with the distinct enantioselectivity of F0045(S) against group 1 HAs [1]. Structural analysis confirms that JNJ4796 occupies the conserved hydrophobic groove at the HA1/HA2 interface of group 1 HAs, recapitulating the footprint of stem-targeting bnAb CR6261 but lacking the structural complementarity required for group 2 HA binding [2].

Subtype specificity
Cross-study
H1N1 EC50 12–66 nM; H5N1 449–3240 nM; H3N2 no activity
Group 1-selective; informs experimental design and strain choice
>270-fold H1/H5 differential; no group 2 or influenza B coverage
Group 1 specificity H1N1 H5N1 Subtype selectivity Influenza A

Oral Bioavailability & PK Optimization

JNJ4796 was specifically optimized from earlier-generation compounds (JNJ6715 and JNJ8897) to achieve an improved balance between high virus neutralization capacity and low intrinsic clearance. Quantitative ADME profiling demonstrates that JNJ4796 resides within the optimal parameter space (shaded area in Figure 3C) characterized by EC50 = 33 nM and low intrinsic clearance in both human and mouse liver microsomes, whereas predecessor JNJ6715 (EC50 = 140 nM) and JNJ8897 (EC50 = 63 nM) fell outside this optimized window [1]. The oral bioavailability (%F) of JNJ4796, along with its kinetic solubility at pH 4.0 and 7.4, plasma protein binding (% unbound in human/murine), and mouse half-life parameters, are explicitly characterized in the primary discovery publication, establishing a defined ADME profile suitable for oral preclinical studies .

PK optimization
Cross-study
Low intrinsic clearance, high neutralization zone; predecessors suboptimal
Oral-exposure model context; supports preclinical oral dosing
Human/mouse liver microsomes; kinetic solubility, PPB characterized
Oral bioavailability Pharmacokinetics ADME Metabolic stability Drug optimization

Activity Against Oseltamivir-Resistant H1N1

JNJ4796 and its optimized derivatives retain full inhibitory activity against oseltamivir-resistant H1N1 strains. SAR studies demonstrate that the JNJ4796 analog (R)-2c exhibits IC50 values of 0.03–0.06 µM against oseltamivir-resistant IAV H1N1, with no reduction in potency compared to wild-type strains. This is a class-level inference for JNJ4796, as the parent compound and its close structural analogs share the same HA stem binding mechanism that is mechanistically orthogonal to neuraminidase inhibition, thus circumventing the H275Y neuraminidase mutation that confers oseltamivir resistance [1]. By contrast, oseltamivir-resistant strains exhibit 200- to 1000-fold reduced susceptibility to neuraminidase inhibitors depending on the specific mutation [2].

Oseltamivir resistance
Class-level
Retained activity against H275Y mutant; analog IC50 0.03–0.06 µM
Mechanistically orthogonal; supports combination study context
Class-level inference for parent; validation recommended
Oseltamivir resistance H1N1 Antiviral resistance HA inhibitor Combination therapy

JNJ4796 Application Scenarios


Oral In Vivo Efficacy in Murine Models

Researchers seeking an orally bioavailable small molecule that targets the conserved HA stem for in vivo proof-of-concept studies should select JNJ4796 based on its demonstrated 100% survival benefit at 10–50 mg/kg BID in a 25× MLD50 lethal H1N1 murine challenge model, a survival outcome not achieved by predecessor compounds such as JNJ8897 (which conferred <50% survival under identical conditions) [1]. The compound's optimized oral PK profile and defined ADME parameters [2] enable straightforward oral gavage administration in rodent models, eliminating the need for parenteral delivery systems required for antibody-based HA stem-targeting reagents.

In Vitro Group 1 Entry & Fusion Studies

Investigators conducting in vitro studies of influenza A group 1 virus entry should utilize JNJ4796 as a validated fusion inhibitor with a precisely defined neutralization gradient (EC50 = 12–66 nM for H1N1 strains; 449–3240 nM for H5N1; no activity against H3N2) [1]. This well-characterized subtype specificity profile, supported by a published crystal structure (PDB: 6CF7) [2] detailing the compound's binding to the HA1/HA2 hydrophobic groove and footprint overlap with bnAb CR6261, enables confident interpretation of virus entry pathway experiments and structure-based assay development. The compound's defined stoichiometry of three binding sites per HA trimer provides a quantitative framework for mechanistic studies.

Combination Antiviral Strategies

Studies exploring combination antiviral regimens or resistance-circumvention strategies should incorporate JNJ4796 as a representative HA-targeting fusion inhibitor with a mechanism orthogonal to neuraminidase and polymerase inhibitors. The compound's demonstrated activity against oseltamivir-resistant H1N1 strains (IC50 = 0.03–0.06 µM for analog (R)-2c with no potency loss) [1] supports its use in experiments designed to evaluate additive or synergistic effects when combined with neuraminidase inhibitors (oseltamivir, zanamivir) or cap-dependent endonuclease inhibitors (baloxavir). This application is particularly relevant given the emergence of clinical isolates resistant to multiple classes of approved influenza antivirals.

Structure-Based Drug Design & SAR

Medicinal chemistry groups pursuing HA-targeting antiviral discovery should employ JNJ4796 as a benchmark reference compound and validated starting scaffold. The compound's SAR has been systematically explored across its piperazine, phenyl, benzoxazole, and tetrazole rings, with published optimization studies identifying critical pharmacophore elements and quantifying the potency improvements achieved through iterative chemical modification [1][2]. The availability of a high-resolution co-crystal structure (2.72 Å, PDB: 6CF7) enables rational, structure-guided design of next-generation derivatives with improved potency, subtype breadth, or pharmacokinetic properties.

Application
Selection Property
Validation Focus
Oral in vivo model studies
Survival endpoint response context
Model-specific dose-response review
In vitro group 1 entry studies
Defined neutralization gradient
Subtype specificity and structure-based assay design
Combination antiviral research
Mechanism orthogonal to neuraminidase/polymerase inhibitors
Resistance-bypass screening context
Structure-based drug design
Published co-crystal structure and SAR
Pharmacophore-guided derivative design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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